molecular formula C22H27N3O4 B2778797 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 896359-61-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2778797
CAS No.: 896359-61-8
M. Wt: 397.475
InChI Key: UIAGJUDCEUWGBC-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, often referred to as MMV665908 , is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C26H35N3O
  • Molecular Weight: 423.58 g/mol
  • CAS Number: 110931-73-2
  • Structure: The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and an acetamide functional group.

Biological Activity Overview

This compound exhibits various biological activities that have been explored in several studies.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure showed good to moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus20
MMV665908TBDTBDTBD

Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on piperazine derivatives indicated that they can induce apoptosis in cancer cells by modulating various signaling pathways .

Case Study: Piperazine Derivatives in Cancer Therapy
A study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results showed that specific modifications on the piperazine ring enhanced the compounds' efficacy against breast and lung cancer cells .

The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors and modulation of intracellular signaling pathways. The presence of the piperazine moiety is known to influence serotonin and dopamine receptor activity, which could explain its potential neuroactive effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine ring or the benzo[d][1,3]dioxole moiety may enhance potency or selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Substituted PiperazineIncreased anti-cancer activity
Altered Benzo GroupEnhanced receptor binding

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16(26)23-14-20(17-3-8-21-22(13-17)29-15-28-21)25-11-9-24(10-12-25)18-4-6-19(27-2)7-5-18/h3-8,13,20H,9-12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGJUDCEUWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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